molecular formula C19H20O6 B14428605 Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate CAS No. 83354-79-4

Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate

Cat. No.: B14428605
CAS No.: 83354-79-4
M. Wt: 344.4 g/mol
InChI Key: DRQYAGYFRQBGMO-LULLPPNCSA-N
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Description

Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate is a chemical compound with the molecular formula C20H22O6. It is known for its unique structure, which includes a methanone group attached to a 4-methylphenyl and a 4-(beta-D-xylopyranosyloxy)phenyl group. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate typically involves the reaction of 4-methylbenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-methylphenyl)(4-hydroxyphenyl)-: Similar structure but lacks the beta-D-xylopyranosyloxy group.

    Methanone, (4-methylphenyl)(4-methoxyphenyl)-: Contains a methoxy group instead of the beta-D-xylopyranosyloxy group.

Uniqueness

Methanone, (4-methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hydrate is unique due to the presence of the beta-D-xylopyranosyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83354-79-4

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(4-methylphenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H20O6/c1-11-2-4-12(5-3-11)16(21)13-6-8-14(9-7-13)25-19-18(23)17(22)15(20)10-24-19/h2-9,15,17-20,22-23H,10H2,1H3/t15-,17+,18-,19+/m1/s1

InChI Key

DRQYAGYFRQBGMO-LULLPPNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3C(C(C(CO3)O)O)O

Origin of Product

United States

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